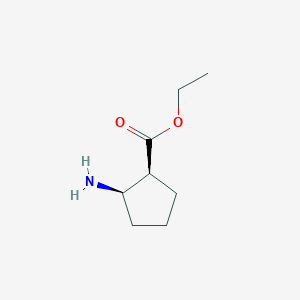

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCJYTRMZBPEEO-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate, a chiral building block of significant interest in pharmaceutical synthesis. The information presented herein is intended to support research, development, and quality control activities.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its hydrochloride salt. It is important to note that while experimental data for the hydrochloride salt is available, some parameters for the free base are predicted values and should be treated as such until experimental verification.

Table 1: General and Predicted Physicochemical Properties of this compound (Free Base)

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | N/A |

| Molecular Weight | 157.21 g/mol | N/A |

| Predicted Boiling Point | 213.4 ± 33.0 °C at 760 mmHg | [][2] |

| Predicted Density | 1.045 ± 0.06 g/cm³ | [] |

| Predicted pKa | 10.10 ± 0.40 | N/A |

| Predicted logP | 0.6 | N/A |

| Appearance | Colorless to yellow liquid | [3] |

Table 2: Experimental Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | N/A |

| Molecular Weight | 193.67 g/mol | N/A |

| Melting Point | 97 - 100 °C | N/A |

| Appearance | White crystalline powder | N/A |

| Solubility | Soluble in water | N/A |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are standard methods applicable to chiral amino esters like this compound.

2.1 Melting Point Determination (for solid forms like the hydrochloride salt)

The melting point is determined using a capillary melting point apparatus.

-

Apparatus: Digital melting point apparatus (e.g., DigiMelt), capillary tubes.

-

Procedure:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[4]

-

The capillary tube is placed in the heating block of the apparatus.

-

For an unknown sample, a rapid heating ramp (10-20 °C/minute) can be used to determine an approximate melting range.[5]

-

For a precise measurement, a fresh sample is heated to about 20 °C below the approximate melting point, and then the temperature is increased at a slow rate of 1-2 °C/minute.[4][5]

-

The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.[6]

-

-

Pharmacopeia Guideline: For pharmaceutical applications, the procedure should follow the guidelines outlined in the relevant pharmacopeia (e.g., USP <741>), which specifies heating rates and how to report the melting range.[6]

2.2 Boiling Point Determination (for the free base)

The boiling point of the liquid free base can be determined using a micro-method, especially useful for small sample volumes. This can also be adapted for determination under reduced pressure.

-

Apparatus: Thiele tube or a small test tube in an oil bath, thermometer, capillary tube sealed at one end.

-

Procedure:

-

A few milliliters of the liquid sample are placed in a small test tube.

-

A capillary tube, with its open end down, is placed inside the test tube.

-

The test tube is attached to a thermometer and heated in an oil bath.[7]

-

The bath is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8][9]

-

-

For Reduced Pressure: The setup can be connected to a vacuum source, and the pressure is recorded along with the boiling point temperature. Nomographs or the Clausius-Clapeyron equation can be used to estimate the boiling point at atmospheric pressure.

2.3 pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of the amino group is determined by potentiometric titration.

-

Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer.

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (to maintain constant ionic strength), deionized water.

-

Procedure:

-

A known concentration of the amino ester solution (e.g., 1 mM) is prepared in a solution of constant ionic strength (0.15 M KCl).[10][11]

-

The solution is made acidic (pH 1.8-2.0) by adding 0.1 M HCl.[10][11]

-

The solution is then titrated with standardized 0.1 M NaOH, added in small increments.[10]

-

The pH is recorded after each addition of NaOH, allowing the reading to stabilize.

-

The titration is continued until the pH reaches approximately 12-12.5.[11]

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the amino groups are protonated.[12]

-

2.4 logP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by the shake-flask method.

-

Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC).

-

Reagents: n-Octanol (pre-saturated with water), buffered aqueous solution (e.g., phosphate buffer at pH 7.4, pre-saturated with n-octanol).

-

Procedure:

-

A known amount of the compound is dissolved in either n-octanol or the aqueous buffer.

-

Equal volumes of the n-octanol and aqueous phases are combined in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.[13]

-

The mixture is then centrifuged or allowed to stand until the two phases are clearly separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method.[13]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

2.5 Solubility Determination by UV-Spectrophotometry

The solubility of the compound in various solvents can be determined using UV-Vis spectrophotometry.

-

Apparatus: UV-Vis spectrophotometer, centrifuge, volumetric flasks.

-

Procedure:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer, ethanol).

-

The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

-

The resulting saturated solution is filtered or centrifuged to remove any undissolved solid.

-

An aliquot of the clear supernatant is carefully removed and diluted with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax).

-

The concentration of the compound in the saturated solution is calculated using a previously established calibration curve (Beer-Lambert law).[14][15]

-

Synthetic Workflow and Role in Drug Development

This compound is a valuable chiral building block in the synthesis of more complex pharmaceutical agents. Its stereochemistry is crucial for the biological activity of the final molecule. A common synthetic route to obtain the parent amino acid and its derivatives starts from ethyl 2-oxocyclopentanecarboxylate. The following diagram illustrates a typical synthetic workflow.

Caption: Synthetic workflow for the preparation of this compound.

This synthetic pathway highlights the key steps involved in obtaining a stereochemically pure aminocyclopentane derivative, which can then be incorporated into larger drug molecules. The control of stereochemistry at each step is critical for the final product's efficacy and safety.

References

- 2. chemicalbook.com [chemicalbook.com]

- 3. Ethyl (1S,2R)-2-(Cbz-amino)cyclopentanecarboxylate [myskinrecipes.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. thinksrs.com [thinksrs.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. impactfactor.org [impactfactor.org]

- 15. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate: A Chiral Building Block for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1S,2R)-2-aminocyclopentanecarboxylate is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its rigid cyclopentane scaffold and defined stereochemistry make it an attractive starting material for the synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues that exhibit significant antiviral activity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile compound, with a focus on detailed experimental protocols and quantitative data to support research and development efforts.

Physicochemical Properties

This compound is a chiral ester with the following properties:

| Property | Value | Reference |

| CAS Number | 197904-11-3 | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Boiling Point (Predicted) | 213.4 ± 33.0 °C | [1] |

| Density (Predicted) | 1.045 ± 0.06 g/cm³ | [1] |

| Storage | Keep in a dark place, sealed in dry conditions, store in freezer under -20°C | [1] |

The hydrochloride salt of this compound, this compound hydrochloride (CAS Number: 945935-60-4), is a white solid that is soluble in water.[2][3] It has a molecular formula of C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol .[2][3]

Synthesis of Racemic Ethyl 2-Aminocyclopentanecarboxylate

The synthesis of the chiral target molecule typically begins with the preparation of the racemic ethyl 2-aminocyclopentanecarboxylate. A common route involves the synthesis of ethyl 2-oxocyclopentanecarboxylate followed by reductive amination.

Synthesis of Ethyl 2-Oxocyclopentanecarboxylate

A widely used method for the synthesis of ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation of diethyl adipate.

Experimental Protocol:

-

In a reaction vessel, combine 950g of an alkylbenzene solvent (e.g., toluene), 132g of 98% sodium ethoxide, and 300g of diethyl adipate.[4]

-

Heat the mixture to reflux.[4]

-

Monitor the reaction progress using gas chromatography until the concentration of diethyl adipate is less than 1%.[4]

-

After the reaction is complete, remove the ethanol generated during the reaction.[4]

-

Cool the reaction mixture to 30°C.[4]

-

Neutralize the mixture with 30% hydrochloric acid.[4]

-

Separate the organic and aqueous phases.[4]

-

Dry the organic phase and perform vacuum fractionation at 83-88 °C/5 mmHg to collect the product, ethyl 2-oxocyclopentanecarboxylate.[4]

This method provides the product in good yield and purity.

Reductive Amination to Racemic Ethyl 2-Aminocyclopentanecarboxylate

The keto-ester can then be converted to the corresponding amine via reductive amination.

Experimental Protocol:

-

Dissolve ethyl 2-oxocyclopentanecarboxylate in a suitable solvent such as methanol.

-

Add an ammonia source, such as ammonium nitrate and ammonia gas.[5]

-

Introduce a reducing agent, for example, sodium cyanoborohydride or catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂).[6]

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by removing the catalyst (if applicable) by filtration and evaporating the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain racemic ethyl 2-aminocyclopentanecarboxylate.

Enzymatic Kinetic Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. Enzymatic kinetic resolution using lipases is a highly efficient and enantioselective method for this purpose. Candida antarctica lipase B (CALB) is a particularly effective biocatalyst for the hydrolysis of the racemic ester.[7]

Experimental Protocol for Enzymatic Hydrolysis:

-

Suspend racemic ethyl 2-aminocyclopentanecarboxylate in a suitable organic solvent, such as tert-butyl methyl ether (tBuOMe), at 65°C.

-

Add Candida antarctica lipase B (CALB) to the mixture.

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

-

At this point, the unreacted (1R,2S)-ethyl 2-aminocyclopentanecarboxylate and the product, (1S,2R)-2-aminocyclopentanecarboxylic acid, will be present in high enantiomeric excess.

-

Stop the reaction by filtering off the enzyme.

-

Wash the filtered enzyme with ethyl acetate.

-

Evaporate the solvent from the filtrate to obtain the unreacted (1R,2S)-ester.

-

To isolate the (1S,2R)-acid, wash the filtered enzyme with hot distilled water and then evaporate the water.

This enzymatic resolution method is known for its high enantioselectivity, often achieving an enantioselectivity factor (E) greater than 200.[7]

| Product | Typical Yield | Enantiomeric Excess (ee) |

| (1R,2S)-ethyl 2-aminocyclopentanecarboxylate (unreacted) | >25% | >62% |

| (1S,2R)-2-aminocyclopentanecarboxylic acid (hydrolyzed) | >25% | >96% |

Table 1: Typical yields and enantiomeric excess values for the CALB-catalyzed resolution of racemic ethyl 2-aminocyclopentanecarboxylate.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed by various spectroscopic techniques.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, ppm) | Signals for the ethoxy group (triplet and quartet), cyclopentane ring protons, and the amino group protons. |

| ¹³C NMR (CDCl₃, ppm) | Resonances for the carbonyl carbon of the ester, the two carbons of the ethoxy group, and the five carbons of the cyclopentane ring. |

| IR (cm⁻¹) | Characteristic absorptions for the N-H stretching of the amine, C-H stretching of the alkyl groups, C=O stretching of the ester, and C-N stretching. |

Table 2: Expected Spectroscopic Data for this compound.

Application as a Chiral Building Block in Antiviral Drug Synthesis

This compound is a key intermediate in the synthesis of carbocyclic nucleoside analogues, a class of compounds with potent antiviral activity against a range of viruses, including HIV, Hepatitis B, and Herpes Simplex Virus.[8][9][10] The cyclopentane ring serves as a mimic of the ribose sugar in natural nucleosides.

General Synthetic Workflow for Carbocyclic Nucleoside Analogues

The general synthetic strategy involves the coupling of the chiral amine with a suitably functionalized pyrimidine or purine base, followed by further chemical modifications.

Caption: General workflow for the synthesis of antiviral carbocyclic nucleoside analogues.

Example: Synthesis of Carbovir Precursors

Carbovir is a potent reverse transcriptase inhibitor used in the treatment of HIV. The synthesis of carbovir and its analogues often utilizes chiral aminocyclopentane derivatives. This compound can be a starting point for the synthesis of the key aminocyclopentene methanol intermediate required for coupling with the purine base.

Caption: Synthetic pathway to Carbovir analogue precursors.

Conclusion

This compound is a cornerstone chiral building block for the asymmetric synthesis of high-value pharmaceutical compounds. Its efficient preparation through enzymatic resolution of the corresponding racemate provides access to enantiomerically pure material crucial for drug development. The application of this building block in the synthesis of carbocyclic nucleoside analogues highlights its importance in the ongoing search for novel and effective antiviral therapies. The detailed protocols and data presented in this guide are intended to facilitate the use of this versatile compound in research and development settings, ultimately contributing to the advancement of medicinal chemistry and drug discovery.

References

- 1. 197904-11-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Buy Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride (EVT-13722678) [evitachem.com]

- 3. Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate hydrochloride Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Spectroscopic Characterization of Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate is a chiral amino ester of significant interest in synthetic organic chemistry and drug development. Its rigid cyclopentane scaffold and stereochemically defined amine and ester functionalities make it a valuable building block for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and pharmaceutical intermediates. Accurate structural elucidation and purity assessment are paramount for its application in these fields, necessitating a thorough understanding of its spectroscopic properties.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the compound's structure and known chemical shift and absorption frequency ranges for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH(NH₂) | 3.0 - 3.5 | Multiplet | Chemical shift is dependent on solvent and concentration. | |

| -CH(COOEt) | 2.5 - 3.0 | Multiplet | ||

| -CH₂- (cyclopentane) | 1.5 - 2.2 | Multiplets | Overlapping signals from the three methylene groups of the cyclopentane ring. | |

| -NH₂ | 1.0 - 3.0 | Broad Singlet | Chemical shift and appearance are highly dependent on solvent, concentration, and temperature. Can exchange with D₂O. | |

| -O-CH₂-CH₃ | 4.0 - 4.3 | Quartet | ~7.1 | |

| -O-CH₂-CH₃ | 1.1 - 1.4 | Triplet | ~7.1 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| -C=O (Ester) | 170 - 175 | |

| -CH(NH₂) | 55 - 65 | |

| -CH(COOEt) | 45 - 55 | |

| -CH₂- (cyclopentane) | 20 - 40 | Three distinct signals are expected for the three methylene carbons. |

| -O-CH₂-CH₃ | 60 - 65 | |

| -O-CH₂-CH₃ | 13 - 16 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong | |

| C=O Stretch (Ester) | 1725 - 1745 | Strong | This is a characteristic and strong absorption for the ester carbonyl group. |

| N-H Bend (Amine) | 1590 - 1650 | Medium to Strong | |

| C-O Stretch (Ester) | 1000 - 1300 | Strong | Two bands may be observed for the C-O-C asymmetric and symmetric stretching. |

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 157.11 | Molecular ion (for Electron Ionization). |

| [M+H]⁺ | 158.12 | Protonated molecule (for Electrospray Ionization or Chemical Ionization). |

| [M-OC₂H₅]⁺ | 112.08 | Fragment resulting from the loss of the ethoxy group. |

| [M-COOC₂H₅]⁺ | 84.08 | Fragment resulting from the loss of the entire ester group. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired information. For observing the -NH₂ protons, a non-protic solvent like CDCl₃ or DMSO-d₆ is preferable.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is recommended for better signal dispersion.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a concentrated sample. More scans may be needed for dilute samples.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:

-

Instrument: The same NMR spectrometer as used for ¹H NMR.

-

Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain singlets for all carbon signals.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Spectral Width: A range of 0 to 200 ppm is typical for organic molecules.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): If the compound is a solid, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal. This is often the simplest and quickest method.

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are usually adequate to obtain a good signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the empty sample holder (or salt plates/ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.

-

For Electrospray Ionization (ESI), a small amount of an acid (e.g., formic acid, 0.1% v/v) can be added to the solvent to promote protonation and the formation of [M+H]⁺ ions.

2. Data Acquisition:

-

Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

-

Ionization Mode:

-

ESI: A soft ionization technique suitable for polar and thermally labile molecules. It typically produces the protonated molecule [M+H]⁺.

-

EI: A hard ionization technique that can lead to extensive fragmentation, providing valuable structural information. It produces the molecular ion [M]⁺ and various fragment ions.

-

-

Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and detailed protocols for their experimental determination. While based on theoretical predictions and data from analogous structures, the information presented herein serves as a valuable resource for researchers in planning and executing the analytical characterization of this important chiral building block. The application of the described spectroscopic techniques is crucial for confirming the identity, structure, and purity of the synthesized compound, thereby ensuring the reliability and reproducibility of its use in drug discovery and development.

In-Depth Technical Guide: Ethyl (1S,2R)-2-aminocyclopentanecarboxylate (CAS 197904-11-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of Ethyl (1S,2R)-2-aminocyclopentanecarboxylate, CAS number 197904-11-3. This chiral compound is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.

Core Chemical Properties

This compound is a cyclic beta-amino acid ester. Its stereochemistry makes it a crucial intermediate for the synthesis of enantiomerically pure pharmaceutical compounds.

| Property | Value | Source |

| CAS Number | 197904-11-3 | N/A |

| Molecular Formula | C8H15NO2 | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| IUPAC Name | ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate | N/A |

| Predicted Boiling Point | 213.4±33.0 °C | [1] |

| Predicted Density | 1.045±0.06 g/cm3 | [1] |

| Storage Conditions | Keep in dark place, Sealed in dry, Store in freezer, under -20°C | N/A |

Synthesis and Experimental Protocols

A scalable synthesis for all four stereoisomers of the precursor, 2-aminocyclopentanecarboxylic acid (ACPC), has been developed, providing a clear pathway to obtaining the target compound.[2][3][4] The synthesis of this compound can be achieved through the esterification of the corresponding carboxylic acid.

Synthesis of (1S,2R)-2-Aminocyclopentanecarboxylic Acid

The key steps for the synthesis of the precursor acid, as described in recent literature, involve a multi-step process starting from ethyl 2-oxocyclopentane-1-carboxylate.[3]

Experimental Workflow for ACPC Synthesis

Caption: Synthetic route to enantiomerically pure 2-aminocyclopentanecarboxylic acid.

Detailed Protocol for (1S,2R)-2-Aminocyclopentanecarboxylic Acid Synthesis:

This protocol is adapted from the scalable synthesis of ACPC stereoisomers.[3]

-

Reductive Amination: Ethyl 2-oxocyclopentane-1-carboxylate is reacted with an enantiomerically pure chiral amine, such as (S)-(-)-α-phenylethylamine, in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form a mixture of diastereomeric amino esters.

-

Diastereoselective Crystallization: The desired diastereomer is isolated from the mixture through fractional crystallization, often by forming a salt with a chiral acid (e.g., dibenzoyl-L-tartaric acid) to enhance separation.

-

Ester Hydrolysis: The separated diastereomeric ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with aqueous base followed by acidification.

-

Removal of Chiral Auxiliary: The chiral auxiliary (e.g., the α-phenylethyl group) is removed by hydrogenolysis, typically using a palladium catalyst on carbon (Pd/C) under a hydrogen atmosphere.

Esterification to this compound

The final step involves the esterification of the prepared (1S,2R)-2-aminocyclopentanecarboxylic acid. A standard method for this transformation is Fischer esterification.

Experimental Workflow for Esterification

References

- 1. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoisomers of 2-Aminocyclopentanecarboxylic Acid

This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential applications of the four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC). This valuable building block is of significant interest to researchers, scientists, and drug development professionals, particularly in the field of peptide foldamer chemistry.

Introduction

2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid. Its rigid cyclopentane ring restricts the conformational freedom of the molecule, making it a valuable component in the design of peptidomimetics and foldamers with well-defined secondary structures. The incorporation of ACPC into peptides can enhance their stability against proteolytic degradation and improve their biological activity.[1] ACPC exists as four distinct stereoisomers: the cis enantiomers ((1R,2S) and (1S,2R)) and the trans enantiomers ((1R,2R) and (1S,2S)). The stereochemistry of the amino and carboxylic acid groups profoundly influences the resulting peptide conformation and, consequently, its biological function.

Synthesis and Stereocontrol

A scalable and versatile method for the synthesis of all four stereoisomers of ACPC proceeds via the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[1][2] This method allows for the production of all stereoisomers from a common starting material, with stereocontrol achieved through the use of a chiral amine and subsequent diastereomeric resolution.

The initial reductive amination typically yields a mixture of diastereomers. The ratio of these diastereomers can be influenced by the reaction conditions. For instance, treatment with a base like sodium ethoxide can be used to epimerize the α-carbon, shifting the equilibrium towards the thermodynamically more stable trans isomer.[1][2]

Key Synthetic Strategies:

-

Reductive Amination: Reaction of ethyl 2-oxocyclopentanecarboxylate with a chiral α-phenylethylamine, followed by reduction, is a common approach.[1][3]

-

Enzymatic Hydrolysis: A bicyclic β-lactam precursor can be enantioselectively hydrolyzed using enzymes to yield chiral cis-ACPC.[1]

-

Conjugate Addition: The addition of a chiral lithium amide to a cyclopentene-1-carboxylate derivative has also been employed.[1][3]

Separation and Purification

The separation of the stereoisomers is a critical step in obtaining enantiomerically pure ACPC. Common methods include:

-

Crystallization-based Resolution: Diastereomeric salts are formed by reacting the ACPC mixture with a chiral resolving agent, such as dibenzoyltartaric acid. The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization.[1]

-

Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation.[1][3]

Characterization and Data Presentation

The characterization of the individual stereoisomers is crucial to confirm their identity and purity. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and the measurement of optical rotation. The following tables summarize key quantitative data for the Fmoc-protected derivatives of the ACPC stereoisomers.

Table 1: Physical and Optical Properties of Fmoc-Protected ACPC Stereoisomers

| Stereoisomer Configuration | Compound Name | Melting Point (°C) | Specific Optical Rotation ([α]D25) |

| (1R,2S) | Fmoc-(1R,2S)-2-aminocyclopentanecarboxylic acid | 134–137 | -31 (c 1.0, CHCl3)[1][2] |

| (1S,2R) | Fmoc-(1S,2R)-2-aminocyclopentanecarboxylic acid | Not Reported | Not Reported |

| (1R,2R) | Fmoc-(1R,2R)-2-aminocyclopentanecarboxylic acid | Not Reported | Not Reported |

| (1S,2S) | Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid | 160–172 (dec.) | +36 (c 1.0, MeOH)[1] |

Table 2: 1H and 13C NMR Data for ACPC Stereoisomers (in D2O)

| Stereoisomer Configuration | 1H NMR (400 MHz, D2O) δ (ppm) | 13C NMR (100 MHz, D2O) δ (ppm) |

| (1R,2S) | 3.82–3.86 (m, 1H, CHNH2), 3.10–3.16 (m, 1H, CHCO2H), 2.08–2.20 (m, 2H, CH2), 1.69–1.99 (m, 4H, CH2CH2)[2] | 176.6, 52.7, 45.5, 29.7, 27.2, 21.2[2] |

| (1S,2S) | 3.88 (q, J = 7.4 Hz, 1H, CHNH2), 2.90–2.97 (m, 1H, CHCO2H), 2.13–2.23 (m, 2H, CH2), 1.66–1.91 (m, 4H, CH2CH2)[1][2] | 177.1, 53.9, 48.2, 30.4, 28.6, 22.7[1][2] |

Experimental Protocols

Reductive Amination for the Synthesis of ACPC Stereoisomers

This protocol is adapted from the scalable synthesis described in the literature.[1][2]

Step 1: Imine Formation

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

-

Add isobutyric acid (1.1 equivalents) and (S)-α-phenylethylamine (1.08 equivalents).

-

Heat the mixture at 70°C for 2 hours.

-

Increase the temperature to distill off approximately half of the toluene to remove water azeotropically.

Step 2: Reduction

-

Cool the reaction mixture.

-

Add NaBH4 in isobutyric acid.

Step 3: Epimerization (for trans isomers)

-

Treat the crude amino ester with sodium ethoxide in ethanol at 30-35°C overnight to favor the formation of the trans isomer.[1]

Step 4: Diastereomeric Salt Formation and Crystallization (for purification)

-

For the cis isomer, add a hot solution of (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid in acetonitrile to the crude amino ester.

-

Cool the mixture to allow the diastereomeric salt to precipitate.

-

Filter and wash the precipitate with cold acetonitrile.

Step 5: Liberation of the Free Amine

-

Treat the diastereomeric salt with an aqueous solution of KHCO3 and K2CO3 and extract with diethyl ether.

-

Dry the organic phase over Na2SO4 and evaporate the solvent to yield the free amino ester.

Step 6: Hydrogenolysis and Hydrolysis

-

Perform hydrogenolysis of the N-benzyl group using palladium on activated carbon under a hydrogen atmosphere.

-

Hydrolyze the ethyl ester by heating in hydrochloric acid.

Step 7: Fmoc Protection

-

Dissolve the amino acid salt in water and add KHCO3.

-

Add a solution of Fmoc-OSu in acetonitrile and stir at room temperature for 24 hours.

Determination of Enantiomeric Purity by 1H NMR

The enantiomeric purity of the Fmoc-protected ACPC derivatives can be determined using 1H NMR spectroscopy with a chiral solvating agent (CSA), such as quinine.[1]

-

Dissolve the Fmoc-ACPC sample in CDCl3.

-

Add 2.0 equivalents of quinine.

-

Acquire the 1H NMR spectrum at a controlled temperature (e.g., 275 K for cis-ACPC and 280 K for trans-ACPC).

-

The signals for the amide protons of the two enantiomers will be resolved, allowing for the determination of the enantiomeric excess by integration.[1]

Visualizations

Synthesis and Separation Workflow

Caption: Workflow for the synthesis and separation of ACPC stereoisomers.

Role of ACPC in Foldamer-Mediated Protein-Protein Interaction Inhibition

References

Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate: A Versatile Chiral Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1S,2R)-2-aminocyclopentanecarboxylate is a valuable chiral building block in medicinal chemistry, prized for its rigid cyclopentane scaffold and stereochemically defined amine and carboxylate functionalities. This constrained cyclic amino acid derivative serves as a crucial starting material and intermediate in the synthesis of a variety of biologically active molecules. Its incorporation into drug candidates can impart conformational rigidity, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties. This technical guide explores the significant applications of this compound and its derivatives in the development of therapeutics, with a focus on its role in the synthesis of antiviral and antidiabetic agents.

Application in the Development of Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

One of the most notable applications of a derivative of the aminocyclopentane core is in the synthesis of Boceprevir, a first-generation direct-acting antiviral agent for the treatment of chronic hepatitis C genotype 1.[1][2] Boceprevir is a potent inhibitor of the HCV non-structural 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[1][3] The constrained bicyclic proline analogue in Boceprevir, derived from a chiral aminocyclopentanecarboxylate precursor, plays a critical role in the inhibitor's high affinity for the enzyme's active site.[4]

Mechanism of Action of HCV NS3/4A Protease and Inhibition by Boceprevir

The HCV NS3/4A protease is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins.[5][6] This cleavage is a critical step in the viral replication cycle. Boceprevir acts as a covalent, reversible inhibitor by forming a stable adduct with the catalytic serine residue (Ser139) in the NS3 protease active site, mimicking the transition state of peptide bond cleavage.[3][5] This action effectively blocks the processing of the viral polyprotein, thereby halting viral replication.

Quantitative Data: Activity of Aminocyclopentane-Containing HCV NS3/4A Protease Inhibitors

The incorporation of a cyclopentane ring as a proline surrogate has been a successful strategy in developing potent HCV NS3/4A protease inhibitors. The table below summarizes the activity of several cyclopentane-containing macrocyclic inhibitors.

| Compound | Ki (nM) | Replicon EC50 (nM) | Reference |

| TMC435350 | 0.36 | 7.8 | [7] |

| Inhibitor 20 | 0.41 | 9 | [8] |

| VX-950 (Telaprevir) | - | 354 | [9] |

Experimental Protocols

A crucial intermediate in the synthesis of Boceprevir is (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, which is derived from a chiral aminocyclopentanecarboxylate precursor.[4][10] The synthesis of this intermediate often involves a multi-step process. A representative synthetic approach is outlined below.[1][3]

Step 1: Reductive Amination of Ethyl 2-oxocyclopentanecarboxylate

-

To a solution of ethyl 2-oxocyclopentanecarboxylate in a suitable solvent (e.g., toluene), add (S)-α-phenylethylamine.

-

The mixture is heated with azeotropic removal of water to form the corresponding enamine.

-

The crude enamine is then reduced using a reducing agent such as sodium borohydride (NaBH4) in isobutyric acid to yield a diastereomeric mixture of ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate.[11]

Step 2: Diastereomeric Resolution

-

The diastereomeric mixture of the amino ester is resolved using a chiral acid such as (2S,3S)-2,3-dibenzoyl-d-(+)-tartaric acid (DBTA).

-

The desired (R,S,S)-2•(D)-DBTA salt is selectively crystallized from a suitable solvent like acetonitrile.[3]

Step 3: Liberation of the Free Amine and Protection

-

The resolved salt is treated with a base (e.g., KHCO3/K2CO3) to liberate the free amine, ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate.[3]

-

The amino group is then protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).

Step 4: Formation of the Bicyclic System and Final Intermediate

-

The protected aminocyclopentane derivative undergoes a series of reactions, including cyclization to form the 3-azabicyclo[3.1.0]hexane ring system.[4][12]

-

Subsequent functional group manipulations, including methylation of the carboxylic acid and deprotection/salt formation, yield the target intermediate, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.[4]

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against HCV NS3/4A protease.[5][13]

-

Assay Principle: The assay utilizes a synthetic peptide substrate containing a specific cleavage site for the NS3/4A protease, flanked by a FRET donor (e.g., ECFP) and acceptor (e.g., Citrine) pair. In the intact substrate, FRET occurs. Upon cleavage by the protease, the donor and acceptor are separated, leading to a decrease in the FRET signal.[5][14]

-

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with appropriate salts and additives)

-

Test compounds dissolved in DMSO

-

384-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Add 0.5 µL of test compound solution in DMSO to the wells of the microplate. For control wells, add 0.5 µL of DMSO.

-

Prepare the enzyme solution by diluting the recombinant NS3/4A protease to the desired final concentration (e.g., 40 nM) in the assay buffer.

-

Add 20 µL of the diluted enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Prepare the substrate solution by diluting the FRET substrate to the desired final concentration (e.g., 60 µM) in the assay buffer.

-

Initiate the reaction by adding 10 µL of the diluted substrate solution to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]

-

Application in the Development of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives of cyclic amino acids, including those with a cyclopentane core, are also of interest in the development of inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target for the treatment of type 2 diabetes.[15][16] DPP-4 inhibitors, also known as gliptins, enhance the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.[17] While a direct marketed drug example utilizing this compound as a DPP-4 inhibitor is not as prominent as in the HCV field, the structural principles and synthetic strategies are highly relevant. The constrained nature of the aminocyclopentane ring system can be exploited to design potent and selective DPP-4 inhibitors.

Mechanism of Action of DPP-4 and its Inhibition

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[18] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control.[18]

Quantitative Data: Activity of Selected DPP-4 Inhibitors

The following table presents the inhibitory activity of some marketed DPP-4 inhibitors for comparison.

| Compound | DPP-4 IC50 (nM) | Reference |

| Sitagliptin | 18 | [19] |

| Vildagliptin | ~60 | [20] |

| Neogliptin | 16.8 | [21] |

| Compound 5f | 116 | [20] |

Experimental Protocols

The synthesis of DPP-4 inhibitors containing a chiral aminocyclopentane core would follow a similar logic to the synthesis of other chiral molecules, involving the coupling of the aminocyclopentanecarboxylate moiety with other key fragments.

This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against DPP-4.[19][22]

-

Assay Principle: This kinetic fluorometric assay is based on the cleavage of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) by DPP-4, which releases the fluorescent product, AMC. The rate of fluorescence increase is proportional to the enzyme activity.[19]

-

Materials:

-

Human recombinant DPP-4

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

In a 96-well microplate, mix 26 µL of the test compound solution (dissolved in DMSO and diluted in buffer) and 24 µL of DPP-4 solution (e.g., 1.73 mU/mL in Tris-HCl buffer).

-

Incubate the mixture at 37°C for 10 minutes.

-

Add 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well to start the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) in kinetic mode using a microplate reader.[22]

-

-

Data Analysis:

-

Calculate the reaction rate from the linear portion of the fluorescence versus time plot.

-

Determine the percentage of inhibition for each compound concentration compared to the DMSO control.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.[22]

-

Conclusion

This compound and its derivatives are indispensable chiral building blocks in modern medicinal chemistry. Their application in the synthesis of complex, biologically active molecules is exemplified by the successful development of the HCV protease inhibitor Boceprevir. The constrained cyclopentane scaffold provides a valuable platform for designing potent and selective inhibitors for various enzyme targets, including viral proteases and dipeptidyl peptidase-4. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a framework for researchers to further explore the potential of this versatile scaffold in the discovery and development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]

- 5. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Boceprevir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VX-950, a Novel Hepatitis C Virus (HCV) NS3-4A Protease Inhibitor, Exhibits Potent Antiviral Activities in HCV Replicon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. acs.figshare.com [acs.figshare.com]

- 12. Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues [chem.msu.ru]

- 16. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 17. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. oatext.com [oatext.com]

- 20. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 21. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

The Biological Activity of Aminocyclopentane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclopentane derivatives represent a versatile and increasingly important class of carbocyclic compounds with a wide spectrum of biological activities. Their rigid cyclopentane scaffold allows for precise stereochemical control of substituent positioning, making them attractive candidates for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the core biological activities of aminocyclopentane derivatives, focusing on their roles as enzyme inhibitors, receptor antagonists, and antiviral and anticancer agents. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to aid researchers and professionals in the field of drug discovery and development.

Enzyme Inhibition

Aminocyclopentane derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. Their mechanism of action often involves mimicking the natural substrate or transition state of the enzyme, leading to competitive or non-competitive inhibition.

Glycosidase Inhibition

Certain aminocyclopentane derivatives act as potent inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1] This inhibitory activity is of therapeutic interest for the management of diabetes and certain viral infections.

Table 1: α-Glucosidase Inhibitory Activity of Aminocyclopentane Derivatives

| Compound ID | Derivative Class | IC50 (nM) | Reference Compound (Acarbose) IC50 (nM) |

| 7b | N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide | 14.48 | 35.91 |

| 7d | N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide | 18.88 | 35.91 |

| 6g | N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide | 28.51 | 35.91 |

Data sourced from a study on novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives.[2]

Neuraminidase Inhibition

Aminocyclopentane derivatives have been developed as potent inhibitors of viral neuraminidase, a key enzyme for the release of progeny virions from infected cells, making them effective antiviral agents against influenza viruses.[3][4]

Table 2: Anti-Influenza Virus Activity of Aminocyclopentane Neuraminidase Inhibitors

| Compound | Virus Strain | EC50 (µM) |

| RWJ-270201 | A/Texas/36/91 (H1N1) | 0.22 |

| A/Bayern/07/95 (H1N1) | 1.5 | |

| A/Nanchang/933/95 (H3N2) | <0.3 | |

| B/Beijing/184/93 | <0.2 | |

| BCX-1827 | A/Texas/36/91 (H1N1) | 0.15 |

| A/Nanchang/933/95 (H3N2) | <0.3 | |

| B/Beijing/184/93 | <0.2 | |

| BCX-1898 | A/Texas/36/91 (H1N1) | 0.08 |

| A/Nanchang/933/95 (H3N2) | <0.3 | |

| B/Beijing/184/93 | <0.2 | |

| BCX-1923 | A/Texas/36/91 (H1N1) | 0.06 |

| A/Nanchang/933/95 (H3N2) | <0.3 | |

| B/Beijing/184/93 | <0.2 |

EC50 values were determined by neutral red assay in MDCK cells.[4]

Aldo-Keto Reductase (AKR) Inhibition

Receptor Antagonism

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Aminocyclopentane derivatives have been designed as potent and selective antagonists of the NR2B subtype of the NMDA receptor.[6] Overactivation of NMDA receptors is implicated in various neurological disorders, making these antagonists promising therapeutic candidates.

Table 3: In Vitro Binding Affinity of Aminocyclopentane Derivatives for the NR2B Receptor

| Compound | C3 Stereochemistry | R1 Group | NR2B Ki (nM) | hERG IP (nM) |

| 9 | S | H | 31 | 8200 |

| 10 | R | H | 330 | 18000 |

Data from a study on 3-substituted aminocyclopentanes as NR2B subtype-selective NMDA antagonists.[6]

Antiviral Activity

Beyond neuraminidase inhibition, aminocyclopentane derivatives have shown efficacy against other viruses, notably the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

Novel amine-type cyclopentanepyridinone derivatives have been synthesized and identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Table 4: Anti-HIV-1 Activity of Aminocyclopentane Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| 6 | 12.03 | 74.13 | 6.16 |

| 7 | 10.51 | 96.69 | 9.20 |

| 8 | 11.24 | 73.08 | 6.50 |

| 9 | 0.54 | >100 | >185.19 |

| 10 | 9.09 | 74.00 | 8.14 |

| 11 | 11.21 | 31.14 | 2.78 |

| 12 | 13.92 | 48.12 | 3.46 |

| 13 | 10.19 | 56.62 | 5.56 |

EC50: 50% effective concentration for inhibition of HIV-1 replication. CC50: 50% cytotoxic concentration. SI = CC50/EC50. Data from a study on amine-type cyclopentanepyridinone derivatives.[7]

Anticancer Activity

The anticancer potential of aminocyclopentane derivatives is an emerging area of research. Their mechanisms of action can involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, leading to the inhibition of tumor growth.

Apoptosis Induction and Cell Cycle Arrest

While comprehensive quantitative data for a wide range of aminocyclopentane derivatives is still being established, preliminary studies indicate their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. The specific effects and their potency are dependent on the compound's structure and the cancer cell type.

Signaling Pathways

The biological effects of aminocyclopentane derivatives are mediated through their interaction with various cellular signaling pathways. While the direct and quantitative effects of many aminocyclopentane derivatives on these pathways are still under investigation, understanding these pathways is crucial for elucidating their mechanisms of action.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and cell proliferation.[8] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[9] Its aberrant activation is a common feature in many cancers, making it a key target for cancer therapy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of aminocyclopentane derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Cell culture medium

-

Aminocyclopentane derivative stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the aminocyclopentane derivative and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the inhibitory activity of aminocyclopentane derivatives against a specific enzyme.

Materials:

-

Purified enzyme

-

Substrate for the enzyme

-

Aminocyclopentane derivative stock solutions

-

Assay buffer

-

96-well plate (UV-transparent or opaque, depending on the detection method)

-

Microplate reader (spectrophotometer or fluorometer)

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the aminocyclopentane derivative in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer at the desired concentrations.

-

Assay Reaction: In a 96-well plate, add the assay buffer, the aminocyclopentane derivative solution (or vehicle control), and the enzyme solution.

-

Pre-incubation: Incubate the plate for a specific time (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Determine the initial reaction rates (velocities) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.

Materials:

-

Cell culture reagents

-

Aminocyclopentane derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-AKT, anti-AKT, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with the aminocyclopentane derivative for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with the aminocyclopentane derivative for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the aminocyclopentane derivative, then harvest and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The DNA content histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.

Conclusion

Aminocyclopentane derivatives have emerged as a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as enzyme inhibitors, receptor antagonists, and antiviral and anticancer agents highlights their potential for the development of new therapeutics. This technical guide has provided a comprehensive overview of their core biological activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows aims to facilitate a deeper understanding of their mechanisms of action and to aid in the design of future research and drug development efforts. Further investigation into the specific interactions of these derivatives with cellular signaling pathways will undoubtedly uncover new therapeutic opportunities and solidify their place in modern medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Oleanolic acid derivatives induce apoptosis in human leukemia K562 cell involved in inhibition of both Akt1 translocation and pAkt1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Conformational Analysis of Cyclopentane-Based Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-based amino acids represent a pivotal class of non-proteinogenic amino acids employed in medicinal chemistry to impart conformational rigidity and novel pharmacological properties to peptides and peptidomimetics. Their unique five-membered ring structure restricts the accessible conformational space, enabling the design of molecules with enhanced metabolic stability, receptor affinity, and selectivity. This guide provides a comprehensive overview of the conformational analysis of cyclopentane-based amino acids, detailing experimental and computational methodologies for their structural elucidation. It aims to serve as a technical resource for researchers engaged in the design and development of novel therapeutics.

Introduction to Cyclopentane Conformational Preferences

The cyclopentane ring is not planar due to torsional strain. To alleviate this, it adopts puckered conformations, primarily the envelope (C_s symmetry) and the half-chair (C_2 symmetry). In the absence of substituents, these two conformations have a very small energy difference of about 0.5 kcal/mol, with the envelope being slightly more stable, leading to rapid interconversion at room temperature. The planar conformation is a high-energy transition state, approximately 5 kcal/mol higher in energy than the puckered forms.

The introduction of amino and carboxyl groups, as well as other substituents, significantly influences the conformational equilibrium of the cyclopentane ring. The preferred conformation will seek to minimize steric interactions by placing bulky substituents in pseudo-equatorial positions. This conformational bias is the cornerstone of their application in rational drug design.

Methodologies for Conformational Analysis

A synergistic approach combining experimental and computational techniques is essential for a thorough conformational analysis of cyclopentane-based amino acids.

Experimental Techniques

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state conformation of cyclic amino acids. Key parameters derived from NMR spectra provide insights into the three-dimensional structure.

-

Sample Preparation:

-

Concentration: For ¹H NMR, a concentration of 1-5 mg of the purified amino acid or peptide in 0.5-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, higher concentrations of 10-50 mg are recommended.[2] For peptide samples, concentrations can range from 0.1 mM to 5 mM.[3][4]

-

Solvent: The choice of solvent (e.g., CDCl₃, DMSO-d₆, D₂O) is critical and should be based on solubility and the need to observe exchangeable protons (e.g., NH protons are best observed in aprotic solvents).[1]

-

Purity: Samples must be free of particulate matter and paramagnetic impurities, which can degrade spectral quality. Filtration through a glass wool plug is recommended.

-

-

Key NMR Experiments:

-

1D ¹H NMR: Provides initial information on purity and the chemical environment of protons. Vicinal coupling constants (³J_HH) are crucial for dihedral angle estimation.

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the molecule, helping to assign protons in the cyclopentane ring.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in proximity (< 5 Å), providing critical distance restraints for 3D structure calculation.[1] The choice between NOESY and ROESY depends on the molecular weight of the compound. For small to medium-sized molecules, ROESY is often preferred to avoid zero-crossing of the NOE.[5]

-

2.1.2. X-ray Crystallography

X-ray crystallography provides the solid-state conformation of a molecule at atomic resolution. This technique is invaluable for validating computational models and understanding intermolecular interactions in the crystalline state.

-

Experimental Protocol Outline:

-

Crystallization: The most critical and often challenging step is to grow single crystals of high quality. This involves screening a wide range of conditions, including precipitants (e.g., PEGs, salts), pH, temperature, and protein/peptide concentration. For peptides containing cyclopentane amino acids, crystallization can be attempted using vapor diffusion methods (sitting or hanging drop).[6]

-

Data Collection: A suitable crystal is mounted and irradiated with an X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined.

-

Computational Methods

Computational chemistry plays a vital role in exploring the conformational landscape and calculating the relative energies of different conformers.

-

Density Functional Theory (DFT) Calculations: DFT methods are widely used to optimize the geometry of different conformers (e.g., envelope and half-chair) and to calculate their relative energies, providing insights into the most stable conformations.[7]

-

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational space of a molecule over time, providing a dynamic picture of its flexibility and the transitions between different conformations. This is particularly useful for larger peptides containing cyclopentane amino acids.[8]

Quantitative Data for Conformational Analysis

The relationship between experimentally measured parameters and molecular geometry is the foundation of conformational analysis.

The Karplus Relationship and Dihedral Angles

The Karplus equation describes the correlation between the vicinal proton-proton coupling constant (³J_HH) and the dihedral angle (Φ) between the coupled protons.[9] For cyclopentane systems, this relationship is more complex than for six-membered rings, but it remains a cornerstone for conformational elucidation.[10]

Table 1: Representative Dihedral Angles and Expected ³J_HH Values for Cyclopentane Protons

| Conformation | Proton Relationship | Dihedral Angle (Φ) Range | Expected ³J_HH (Hz) |

| Envelope | cis | ~0° - 40° | 8 - 10 |

| Envelope | trans | ~100° - 140° | 2 - 7 |

| Half-Chair | cis | ~0° - 50° | 7 - 10 |

| Half-Chair | trans | ~110° - 160° | 2 - 8 |

Note: These are generalized values. The exact coupling constants depend on the specific substitution pattern and electronegativity of nearby atoms.[10]

Calculated Conformational Energies

DFT calculations can provide the relative Gibbs free energies (ΔG) of different conformers. This data is crucial for predicting the population of each conformer in solution.

Table 2: Example of Calculated Relative Free Energies for a Substituted Cyclopentane Amino Acid Monomer

| Conformer ID | Ring Pucker | Relative Free Energy (ΔG) in Chloroform (kcal/mol) | Population (%) |

| Conf-01 | Envelope (C1-endo) | 0.00 | 45 |

| Conf-02 | Half-Chair | 0.35 | 25 |

| Conf-03 | Envelope (C2-endo) | 0.80 | 10 |

| ... | ... | ... | ... |

Data is hypothetical and for illustrative purposes, based on trends observed in computational studies.

Synthesis of Cyclopentane-Based Amino Acids

The availability of enantiomerically pure cyclopentane amino acids is a prerequisite for their use in drug discovery. Several synthetic strategies have been developed.

Example Protocol: Synthesis of trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC)

A scalable synthesis of all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been reported, often starting from ethyl 2-oxocyclopentanecarboxylate.[8][11]

-

Key Steps:

-

Reductive Amination: Reaction of ethyl 2-oxocyclopentanecarboxylate with a chiral amine (e.g., (S)-α-phenylethylamine) followed by reduction (e.g., with NaBH₄) to form the amino ester.[8][11]

-

Diastereomeric Resolution: Separation of the diastereomers by fractional crystallization of salts formed with a chiral acid (e.g., dibenzoyl-d-tartaric acid).[11]

-

Hydrolysis and Deprotection: Hydrolysis of the ester and removal of the chiral auxiliary to yield the desired amino acid.[8][11]

-

Fmoc Protection: Protection of the amino group with Fmoc-OSu for subsequent use in solid-phase peptide synthesis.[11]

-

Application in Drug Design: Targeting G-Protein Coupled Receptors (GPCRs)